
(3-(isobutylsulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(isobutylsulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the molecular formula C19H27NO4S. It has an average mass of 365.487 Da and a monoisotopic mass of 365.166077 Da . This compound is used in scientific research and exhibits unique properties that make it suitable for various applications.
Molecular Structure Analysis
The molecular structure of this compound consists of an azetidine ring, which is a four-membered cyclic amine, attached to a phenyl group and a tetrahydro-2H-pyran-4-yl group . The isobutylsulfonyl group is attached to the azetidine ring .
科学的研究の応用
Chemical Inhibitors and Metabolic Studies
Compounds with sulfonyl and azetidinyl groups have been studied for their potential as inhibitors in various biochemical pathways. For instance, sulfonyl-containing compounds have been evaluated as selective inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011). These studies indicate that such compounds could be applied in understanding and modulating metabolic pathways in human liver microsomes, providing insights into drug development and safety.
Biopolymer Production and Environmental Applications
Azetidine and related heterocyclic compounds have been explored for their roles in microbial and enzymatic pathways, which could impact biopolymer production. For example, methanotrophic bacteria, which convert methane into biomass and valuable chemicals, produce polyhydroxyalkanoates (PHAs), a type of biopolymer. Studies on these bacteria and the biochemical pathways involved could be relevant for bioengineering and environmental biotechnology applications (Kubaczyński et al., 2019).
Pharmaceutical and Medicinal Chemistry
The phenyltetrahydro-2H-pyran segment of the compound suggests potential for interaction with biological systems, given the bioactivity of related structures. Compounds featuring tetrahydro-2H-pyran rings often exhibit pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research in this domain focuses on synthesizing and evaluating such compounds for therapeutic applications. For instance, hybrid catalysts have been employed to synthesize pyran-based scaffolds, highlighting the compound's relevance in drug discovery and medicinal chemistry (Parmar et al., 2023).
Analytical Chemistry and Separation Sciences
The structural features of this compound suggest potential applications in analytical chemistry, specifically in the development of novel stationary phases for chromatography or as a model compound for studying retention mechanisms in various chromatographic systems. For example, research on strong cation-exchange materials for the HPLC analysis of basic drugs indicates the importance of structural diversity in developing more selective and efficient analytical methodologies (Flanagan et al., 2001).
特性
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-15(2)14-25(22,23)17-12-20(13-17)18(21)19(8-10-24-11-9-19)16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOPTBHCHJRFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

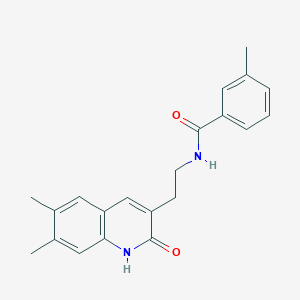

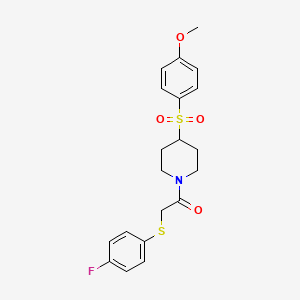

![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2537715.png)
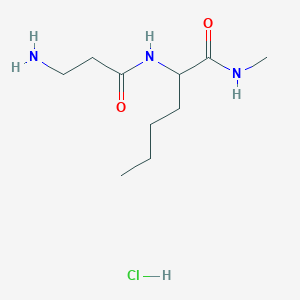
![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)
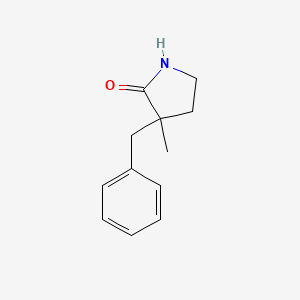
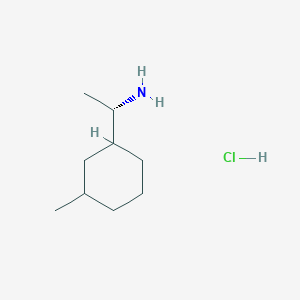
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2537725.png)
![N-(2-chlorobenzyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2537726.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)
![N-[2-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2537728.png)